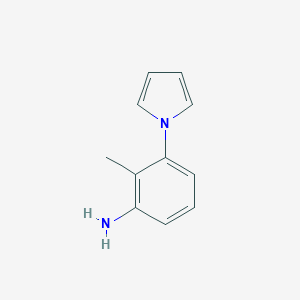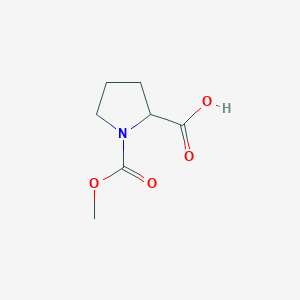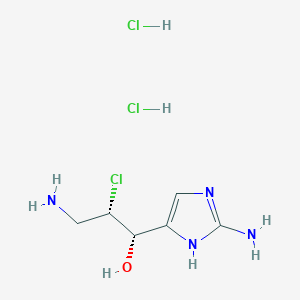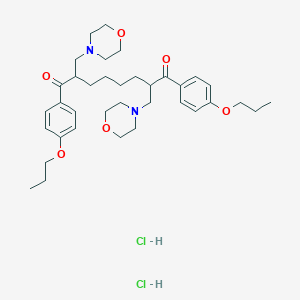
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride, commonly known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. It belongs to the family of intracellular calcium chelators and is primarily used to study the role of calcium in various cellular processes. BAPTA-AM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mecanismo De Acción
BAPTA-AM works by chelating intracellular calcium ions and preventing their binding to calcium-dependent proteins. It has a high affinity for calcium ions and can rapidly bind to them, thereby reducing their concentration in the cytosol. This results in the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. BAPTA-AM is also known to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria.
Efectos Bioquímicos Y Fisiológicos
BAPTA-AM has several biochemical and physiological effects, including the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. It has also been shown to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria. BAPTA-AM has neuroprotective effects and has been shown to improve cognitive function in various models of neurodegenerative diseases. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAPTA-AM has several advantages for lab experiments, including its high affinity for calcium ions, its lipophilicity, and its cell permeability. It is also stable in solution and can be stored at room temperature. BAPTA-AM has some limitations, including its potential toxicity at high concentrations and its non-specific binding to other metal ions such as magnesium and zinc. It also has a short half-life in cells and needs to be reloaded frequently.
Direcciones Futuras
There are several future directions for research on BAPTA-AM. One area of research is the development of more specific calcium chelators that can selectively target different calcium-dependent processes. Another area of research is the development of BAPTA-AM analogs that have improved stability and cell permeability. BAPTA-AM is also being studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Finally, BAPTA-AM is being used in combination with other compounds to study their synergistic effects on cellular processes.
Métodos De Síntesis
BAPTA-AM is synthesized by reacting BAPTA with acetoxymethyl (AM) ester. BAPTA is a calcium chelator that has two carboxylic acid groups and two nitrogen atoms. The AM ester group is added to BAPTA to make it more lipophilic and cell-permeable. The synthesis of BAPTA-AM involves the reaction of BAPTA with AM ester in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) or DMF (dimethylformamide). The resulting compound is a dihydrochloride salt of BAPTA-AM.
Aplicaciones Científicas De Investigación
BAPTA-AM is widely used in scientific research to study the role of calcium in various cellular processes such as cell signaling, gene expression, and apoptosis. It is used to chelate intracellular calcium ions and to inhibit calcium-dependent processes. BAPTA-AM is also used to study the role of calcium in neuronal excitability, synaptic transmission, and plasticity. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Propiedades
Número CAS |
138371-23-0 |
|---|---|
Nombre del producto |
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride |
Fórmula molecular |
C36H54Cl2N2O6 |
Peso molecular |
681.7 g/mol |
Nombre IUPAC |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C36H52N2O6.2ClH/c1-3-21-43-33-13-9-29(10-14-33)35(39)31(27-37-17-23-41-24-18-37)7-5-6-8-32(28-38-19-25-42-26-20-38)36(40)30-11-15-34(16-12-30)44-22-4-2;;/h9-16,31-32H,3-8,17-28H2,1-2H3;2*1H |
Clave InChI |
ZRUAXZJJLMPJDW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
Sinónimos |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



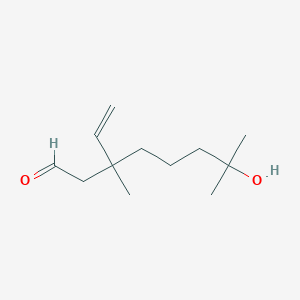
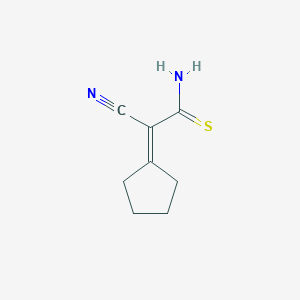
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
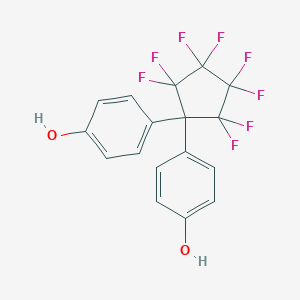
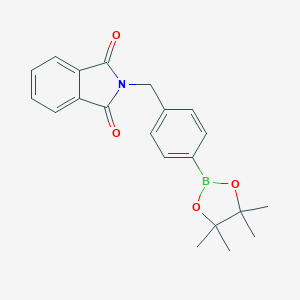
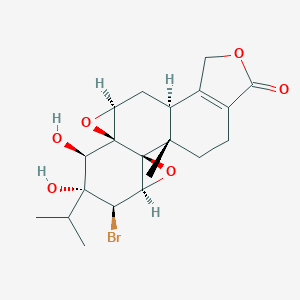
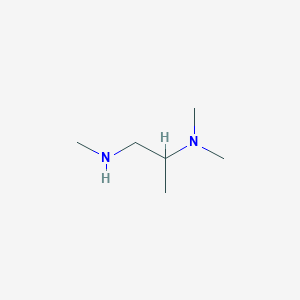
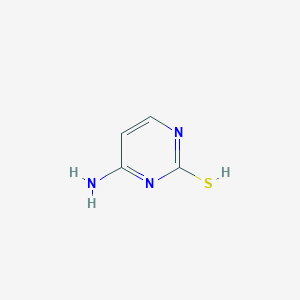
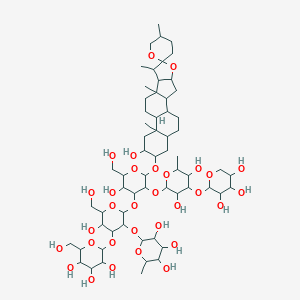
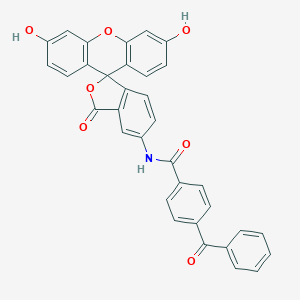
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
